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molecular formula C5H12Cl3N B1363522 2,5-dichloropentan-1-amine Hydrochloride CAS No. 62922-45-6

2,5-dichloropentan-1-amine Hydrochloride

Cat. No. B1363522
M. Wt: 192.5 g/mol
InChI Key: ATGSLQBVSZNJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04335045

Procedure details

reacting tetrahydrofurfurylamine with gaseous hydrochloric acid and thionyl chloride at temperatures up to 110° C. to produce 2,5 dichloropentylamine hydrochloride,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:7])[CH:2]1O[CH2:5][CH2:4][CH2:3]1.[ClH:8].S(Cl)([Cl:11])=O>>[ClH:11].[Cl:8][CH:2]([CH2:3][CH2:4][CH2:5][Cl:11])[CH2:1][NH2:7] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CCCO1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
up to 110° C.

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC(CN)CCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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